molecular formula C20H15N3O3S B4539396 1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol

1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol

Cat. No.: B4539396
M. Wt: 377.4 g/mol
InChI Key: REVRIYWCOUBTDG-UHFFFAOYSA-N
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Description

1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of a nitrophenyl-substituted thioamide with an α-haloketone. This intermediate is then coupled with a naphthalen-2-ol derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress levels. The naphthalene moiety may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
  • 1-(4-Methyl-2-(ethylamino)thiazol-5-yl)ethanone
  • 1-(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one

Uniqueness

1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, thiazole ring, and naphthalene moiety in a single molecule allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound for various applications .

Properties

IUPAC Name

1-[[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-19-10-7-13-3-1-2-4-16(13)17(19)11-21-20-22-18(12-27-20)14-5-8-15(9-6-14)23(25)26/h1-10,12,24H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVRIYWCOUBTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol
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